molecular formula C17H30N4O5Si B13139549 tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate

tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate

Cat. No.: B13139549
M. Wt: 398.5 g/mol
InChI Key: AZSVYZVLJOZEEU-UHFFFAOYSA-N
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Description

tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a complex organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

The synthesis of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific reagents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in a solvent like dimethylformamide (DMF) to achieve high yields . Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The tert-butyldimethylsilyl group provides stability and protects reactive sites during chemical reactions .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate include:

The uniqueness of this compound lies in its combination of the tert-butyldimethylsilyl protecting group with the imidazo[1,2-a]pyrimidine core, providing both stability and reactivity for various applications.

Properties

Molecular Formula

C17H30N4O5Si

Molecular Weight

398.5 g/mol

IUPAC Name

tert-butyl 6-[tert-butyl(dimethyl)silyl]oxy-2-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate

InChI

InChI=1S/C17H30N4O5Si/c1-16(2,3)25-15(22)20-10-12(26-27(7,8)17(4,5)6)9-19-11-13(21(23)24)18-14(19)20/h11-12H,9-10H2,1-8H3

InChI Key

AZSVYZVLJOZEEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C1=NC(=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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